molecular formula C14H10ClNO B8669181 4-[(3-Chlorophenyl)methoxy]benzonitrile

4-[(3-Chlorophenyl)methoxy]benzonitrile

Cat. No.: B8669181
M. Wt: 243.69 g/mol
InChI Key: YQKVEQXEIWAJGQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

4-[(3-chlorophenyl)methoxy]benzonitrile

InChI

InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2

InChI Key

YQKVEQXEIWAJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Limitations :

    • Low yields in oxygen-linked analogs (e.g., (2-Methoxyphenyl)(phenyl)sulfane at 36%) highlight the need for optimized catalysts or solvents when synthesizing this compound .
    • Steric hindrance from the (3-chlorophenyl) group may necessitate bulky ligand systems in cross-coupling reactions .
  • Biological Activity :

    • Chlorine and nitrile groups in related compounds (e.g., 4-[(4-Methoxyphenyl)carbonyl]benzonitrile) correlate with cytotoxicity, warranting further study for anticancer applications .

Q & A

Basic: What are the optimal synthetic routes for 4-[(3-Chlorophenyl)methoxy]benzonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

  • Step 1: React 3-chlorobenzyl bromide with 4-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the methoxy linkage .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Tips:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Monitor by TLC or HPLC to minimize by-products like di-substituted derivatives .
  • Scale-up in continuous flow reactors improves yield and reduces solvent waste .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Answer:
Regioselectivity issues arise due to competing substitution at the 3-chlorophenyl group or over-oxidation of the nitrile. Strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the benzonitrile ring to block undesired positions .
  • Metal Catalysis: Use CuI/1,10-phenanthroline to favor coupling at the methoxy position .
  • Spectroscopic Analysis: Employ in situ FT-IR or NMR to track intermediate formation and adjust reaction parameters dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 4.9–5.2 ppm (OCH₂), and absence of OH (confirms substitution) .
    • ¹³C NMR: Signal at ~110 ppm confirms nitrile (C≡N) .
  • IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
  • Mass Spec: Molecular ion [M+H]⁺ at m/z 259.7 (C₁₄H₁₀ClNO⁺) .

Advanced: How can crystallographic disorder in this compound be resolved?

Answer:
Disorder often occurs in the methoxy or chlorophenyl groups. Mitigation steps:

  • Low-Temperature Crystallography: Collect data at 100 K to reduce thermal motion .
  • DFT Calculations: Compare experimental X-ray structures with computed models to identify stable conformers .
  • Twinned Refinement: Use software like SHELXL to model overlapping electron densities .

Basic: What methods are used to assess the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Microbial Susceptibility: Agar diffusion tests against E. coli or S. aureus .

Advanced: How can molecular docking predict the interaction of this compound with biological targets?

Answer:

  • Target Selection: Prioritize proteins with aromatic binding pockets (e.g., estrogen receptors or tyrosine kinases) .
  • Docking Workflow:
    • Prepare ligand structures with Gaussian (B3LYP/6-31G* optimization).
    • Use AutoDock Vina with flexible side chains in the active site.
    • Validate with MD simulations (NAMD, 50 ns trajectories) .
  • SAR Analysis: Compare docking scores of derivatives to identify key substituents (e.g., chloro vs. methoxy positioning) .

Basic: How should researchers handle discrepancies in reported solubility data for this compound?

Answer:
Discrepancies arise due to solvent purity or measurement techniques. Best practices:

  • Standardize Solvents: Use HPLC-grade DMSO or acetonitrile.
  • Gravimetric Analysis: Saturate solvent with compound, filter, and quantify via UV-Vis (λ = 270 nm) .
  • Document Conditions: Temperature (25°C ± 0.1) and agitation method (sonication vs. stirring) .

Advanced: What computational methods model the environmental degradation of this compound?

Answer:

  • DFT Calculations: Simulate hydrolysis pathways (e.g., nitrile → amide) using Gaussian with SMD solvation models .
  • QSPR Models: Predict biodegradability using EPI Suite or TEST software based on molecular descriptors (e.g., logP, polar surface area) .
  • LC-MS/MS: Validate predicted metabolites in soil/water samples spiked with the compound .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods due to potential nitrile vapor release .
  • Storage: In amber vials under argon at –20°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

  • Reproducibility Checks:
    • Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) .
    • Control moisture levels (use molecular sieves in reactions) .
  • DoE (Design of Experiments): Apply factorial design to test variables (temperature, solvent ratio) .
  • Cross-Validate: Compare yields from independent labs using identical protocols .

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